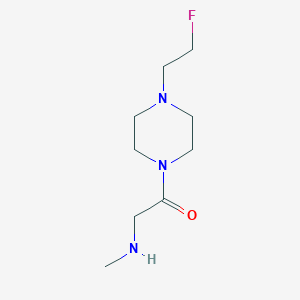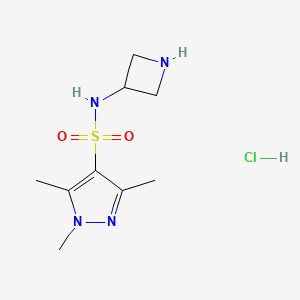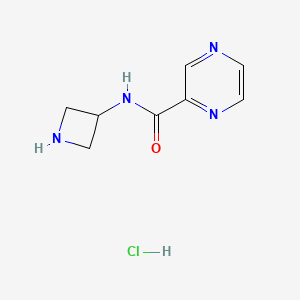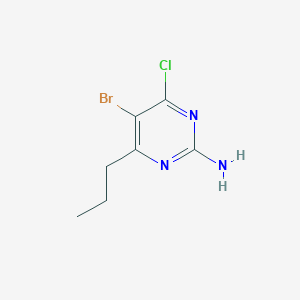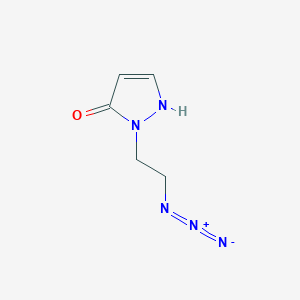
1-(2-azidoethyl)-1H-pyrazol-5-ol
描述
1-(2-Azidoethyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of azoles, specifically pyrazoles This compound is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a pyrazole ring The hydroxyl group (-OH) at the 5-position of the pyrazole ring adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-azidoethyl)-1H-pyrazol-5-ol typically involves the N-alkylation of pyrazole derivatives with azidoethyl transfer reagents. One common method includes the reaction of pyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out at elevated temperatures (around 90°C) for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the presence of the azido group, which can be potentially explosive under certain conditions.
化学反应分析
Types of Reactions: 1-(2-Azidoethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used for the oxidation of hydroxyl groups.
Major Products Formed:
Triazoles: Formed through click chemistry reactions.
Amines: Resulting from the reduction of the azido group.
Carbonyl Compounds: Formed through the oxidation of the hydroxyl group.
科学研究应用
1-(2-Azidoethyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
作用机制
The mechanism of action of 1-(2-azidoethyl)-1H-pyrazol-5-ol largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form triazoles through a copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it valuable for various synthetic applications. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the tracking and study of biomolecules without interfering with their natural functions .
相似化合物的比较
1-(2-Azidoethyl)-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(2-Azidoethyl)-1,2,3-triazole: Contains a triazole ring, offering different reactivity and properties.
1-(2-Azidoethyl)-tetrazole: Features a tetrazole ring, which can influence its stability and reactivity.
Uniqueness: 1-(2-Azidoethyl)-1H-pyrazol-5-ol is unique due to the presence of both an azido group and a hydroxyl group on the pyrazole ring. This combination allows for diverse chemical reactivity and potential applications in various fields. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with other molecules.
属性
IUPAC Name |
2-(2-azidoethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-9-7-3-4-10-5(11)1-2-8-10/h1-2,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDPZIDUBTZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN(C1=O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide](/img/structure/B1491173.png)
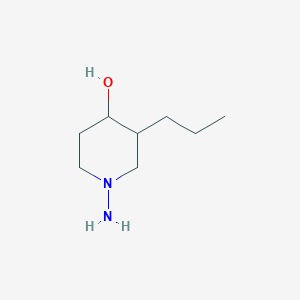

![(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid](/img/structure/B1491178.png)
![2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491179.png)
![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1491180.png)
![1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1491182.png)
![3-(2-Hydroxyethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491184.png)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1491186.png)
![3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1491187.png)
